molecular formula C8H19NO2Si B11906396 Trimethylsilyl (2-methylpropyl)carbamate CAS No. 73120-10-2

Trimethylsilyl (2-methylpropyl)carbamate

Cat. No.: B11906396
CAS No.: 73120-10-2
M. Wt: 189.33 g/mol
InChI Key: KKEDQIGDBSMCLT-UHFFFAOYSA-N
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Description

Trimethylsilyl (2-methylpropyl)carbamate is a chemical compound that features a trimethylsilyl group attached to a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl (2-methylpropyl)carbamate can be synthesized through the reaction of 2-methylpropylamine with trimethylsilyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:

2-methylpropylamine+trimethylsilyl isocyanateTrimethylsilyl (2-methylpropyl)carbamate\text{2-methylpropylamine} + \text{trimethylsilyl isocyanate} \rightarrow \text{this compound} 2-methylpropylamine+trimethylsilyl isocyanate→Trimethylsilyl (2-methylpropyl)carbamate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2-methylpropylamine and trimethylsilanol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Substitution: Common reagents include halides and other nucleophiles, often under mild conditions.

Major Products

    Hydrolysis: Produces 2-methylpropylamine and trimethylsilanol.

    Substitution: Produces various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Trimethylsilyl (2-methylpropyl)carbamate has several applications in scientific research:

    Organic Synthesis: Used as a protecting group for amines, allowing for selective reactions on other parts of the molecule.

    Medicinal Chemistry: Investigated for its potential use in drug design, particularly in the development of prodrugs that can be activated in the body.

    Analytical Chemistry: Employed in derivatization reactions to increase the volatility of compounds for gas chromatography analysis.

Mechanism of Action

The mechanism of action of Trimethylsilyl (2-methylpropyl)carbamate primarily involves its role as a protecting group. The trimethylsilyl group can be easily attached and removed under mild conditions, making it useful for temporary protection of functional groups during multi-step synthesis. The carbamate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl carbamate
  • N,O-Bis(trimethylsilyl)carbamate
  • Trimethylsilyl N-(trimethylsilyl)carbamate

Uniqueness

Trimethylsilyl (2-methylpropyl)carbamate is unique due to the presence of the 2-methylpropyl group, which can impart different steric and electronic properties compared to other trimethylsilyl carbamates. This can influence its reactivity and suitability for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

73120-10-2

Molecular Formula

C8H19NO2Si

Molecular Weight

189.33 g/mol

IUPAC Name

trimethylsilyl N-(2-methylpropyl)carbamate

InChI

InChI=1S/C8H19NO2Si/c1-7(2)6-9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10)

InChI Key

KKEDQIGDBSMCLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)O[Si](C)(C)C

Origin of Product

United States

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